Cas no 2229192-64-5 (1-(2,4,6-trichlorophenyl)ethane-1,2-diol)

1-(2,4,6-Trichlorophenyl)ethane-1,2-diol is a chlorinated aromatic diol compound characterized by its distinctive trichlorophenyl substitution. This structure imparts unique chemical properties, including enhanced stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. The presence of both hydroxyl groups allows for versatile functionalization, enabling applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its electron-withdrawing trichlorophenyl group further enhances its utility in reactions requiring controlled electrophilic or nucleophilic behavior. The compound’s well-defined crystalline form ensures consistent purity and handling, supporting reproducible results in research and industrial processes. Its balanced reactivity and stability make it a practical choice for complex synthetic pathways.
1-(2,4,6-trichlorophenyl)ethane-1,2-diol structure
2229192-64-5 structure
Product Name:1-(2,4,6-trichlorophenyl)ethane-1,2-diol
CAS No:2229192-64-5
MF:C8H7Cl3O2
MW:241.4989798069
CID:6037035
PubChem ID:151359017
Update Time:2025-10-28

1-(2,4,6-trichlorophenyl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4,6-Trichlorophenyl)-1,2-ethanediol
    • 1-(2,4,6-trichlorophenyl)ethane-1,2-diol
    • 2229192-64-5
    • EN300-1980214
    • Inchi: 1S/C8H7Cl3O2/c9-4-1-5(10)8(6(11)2-4)7(13)3-12/h1-2,7,12-13H,3H2
    • InChI Key: OOBSFSOGOOPVNH-UHFFFAOYSA-N
    • SMILES: C(C1=C(Cl)C=C(Cl)C=C1Cl)(O)CO

Computed Properties

  • Exact Mass: 239.951163g/mol
  • Monoisotopic Mass: 239.951163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.569±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 382.0±37.0 °C(Predicted)
  • pka: 12.44±0.20(Predicted)

1-(2,4,6-trichlorophenyl)ethane-1,2-diol Pricemore >>

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Additional information on 1-(2,4,6-trichlorophenyl)ethane-1,2-diol

1-(2,4,6-Trichlorophenyl)ethane-1,2-diol: A Comprehensive Overview

1-(2,4,6-Trichlorophenyl)ethane-1,2-diol, also known by its CAS number 222919-64-5, is a compound of significant interest in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a trichlorophenyl group with a vicinal diol moiety. The trichlorophenyl group contributes to the compound's stability and reactivity, while the diol moiety introduces hydrophilic properties, making it versatile for different uses.

The synthesis of 1-(2,4,6-Trichlorophenyl)ethane-1,2-diol typically involves multi-step chemical reactions. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of catalytic asymmetric synthesis to enhance the yield and purity of this compound. Such methods not only improve the scalability of production but also align with the growing demand for sustainable chemical processes.

In terms of applications, 1-(2,4,6-Trichlorophenyl)ethane-1,2-diol has found significant utility in the pharmaceutical industry. Its diol structure makes it a valuable intermediate in the synthesis of complex molecules with bioactive properties. Recent studies have highlighted its potential as a precursor for developing novel drug candidates targeting various diseases. For example, derivatives of this compound have shown promising results in anti-inflammatory and anti-cancer assays.

Beyond pharmaceuticals, this compound also plays a role in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their applications in gas storage, catalysis, and sensing technologies. The trichlorophenyl group's electron-withdrawing nature enhances the coordination ability of the diol moiety, making it an ideal building block for such advanced materials.

The environmental impact of 1-(2,4,6-Trichlorophenyl)ethane-1,2-diol has also been a topic of recent research. Studies have focused on understanding its biodegradation pathways and potential toxicity to aquatic organisms. While initial findings suggest that it is not highly toxic at low concentrations, further investigations are needed to assess its long-term effects on ecosystems.

In conclusion, 1-(2,4,6-Trichlorophenyl)ethane-1,2-diol is a multifaceted compound with diverse applications across various fields. Its unique structure and reactivity make it a valuable tool in both academic research and industrial processes. As scientific advancements continue to unfold, this compound is expected to find even more innovative uses in the coming years.

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